molecular formula C12H13ClN2 B147430 1,4-Benzenediamine, N-phenyl-, monohydrochloride CAS No. 2198-59-6

1,4-Benzenediamine, N-phenyl-, monohydrochloride

Cat. No. B147430
CAS RN: 2198-59-6
M. Wt: 220.7 g/mol
InChI Key: PNEVDCGZQWFIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediamine, N-phenyl-, monohydrochloride is a chemical compound that is related to aromatic amines. It is a derivative of 1,4-benzenediamine (also known as p-phenylenediamine or PPD), which is an organic compound used in various industrial applications, including the synthesis of polymers and dyes. The addition of an N-phenyl group and a monohydrochloride moiety alters the properties of the base compound, potentially affecting its reactivity and solubility.

Synthesis Analysis

The synthesis of related aromatic amine compounds often involves nucleophilic substitution reactions or oxidative polymerization. For instance, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was synthesized through nucleophilic acyl substitution under basic conditions . Similarly, poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) was synthesized by chemical oxidative polymerization of p-phenylenediamine . These methods could potentially be adapted for the synthesis of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, although specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of aromatic amines can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol, was determined using X-ray diffraction, IR, 1H NMR, and 13C NMR . These techniques could be employed to analyze the molecular structure of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, providing insights into its geometry, electronic configuration, and intramolecular interactions.

Chemical Reactions Analysis

Aromatic amines can undergo a variety of chemical reactions. Electrochemical oxidation of N-phenyl-1,4-phenylenediamine, a related compound, resulted in the formation of N-phenyl-1,4-phenylenediimine and a quinone derivative . This indicates that 1,4-Benzenediamine, N-phenyl-, monohydrochloride may also participate in oxidation reactions, potentially leading to the formation of similar products.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amines can be influenced by their functional groups. For instance, the introduction of a monohydrochloride group may enhance the solubility of 1,4-Benzenediamine, N-phenyl- in polar solvents. The chromatographic determination of a structurally similar compound in urine suggests that these compounds can be separated from other constituents and detected using high-performance liquid chromatography . This technique could be applied to analyze the physical and chemical properties of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, including its solubility, stability, and reactivity.

Scientific Research Applications

Applications in Polymer and Materials Science

1,4-Benzenediamine derivatives are pivotal in manufacturing polymers and materials with enhanced properties. For instance, they serve as critical intermediates in producing polyurethanes and polyamides noted for their exceptional tensile strength. Their utility extends to the photographic and dye industries due to their unique chemical properties, where they are utilized as antioxidants and antiozonants for rubbers and plastics, enhancing durability and resistance to degradation (R. Layer, 2000).

Inclusion Compounds and Host Molecules

Research has explored the structure of new host molecules forming channel inclusion compounds, where 1,4-Benzenediamine derivatives crystallize in specific configurations to accommodate guest molecules. This capability has implications for creating molecularly tailored materials for specific applications, such as selective filtration and targeted delivery systems (Natalia Fridman Moshe Kapon Yana Sheynin, M. Kaftory, 2006).

Electrochemical Applications

Electrophoretic mobility studies involving 1,4-Benzenediamine derivatives highlight their potential in analytical chemistry, particularly in dye intermediate separation. Adjustments in pH and the addition of surfactants can optimize the separation process, which is crucial for developing efficient and precise analytical methods (C. E. Lin, Y. Chen, 2000).

Antimicrobial and Bioactivity Research

Synthesis and characterization efforts have led to novel derivatives of 1,4-Benzenediamine with potential antimicrobial activities. These derivatives, including polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole, exhibit promising antibacterial properties, indicating their potential for therapeutic applications (Abdel-Zaher A. Elassar, 2012).

Safety And Hazards

1,4-Benzenediamine, N-phenyl- may be hazardous to the environment, and special attention should be given to aquatic organisms . It is also used in allergenic epicutaneous patch tests, indicating that it may cause allergic reactions .

properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEVDCGZQWFIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2198-59-6, 101-54-2 (Parent)
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2198-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminodiphenylamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9021132
Record name N-Phenyl-1,4-benzenediamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-phenyl-, monohydrochloride

CAS RN

56426-15-4, 2198-59-6
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56426-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminodiphenylamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminophenyl)aniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056426154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenyl-1,4-benzenediamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylbenzene-p-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-aminophenyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TS7135LI6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.